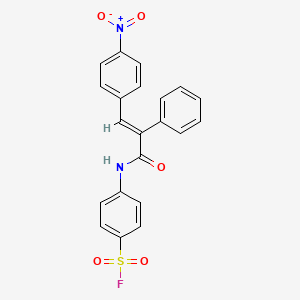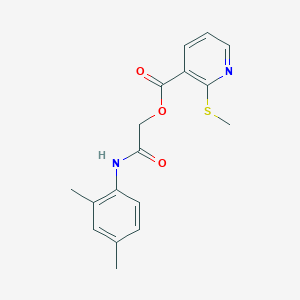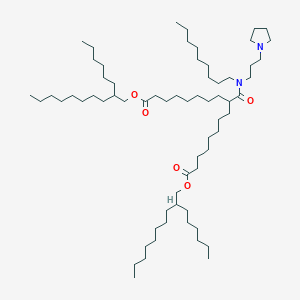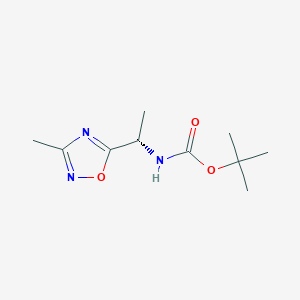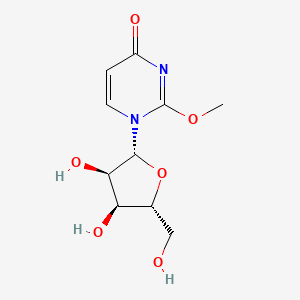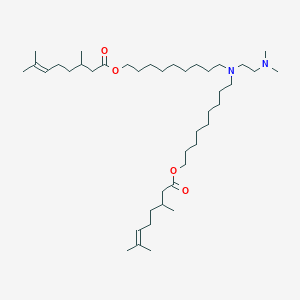
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate): is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the compound from reaction byproducts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), may be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound could be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups may enable it to bind to specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its interactions with biological targets could lead to the development of new therapeutic drugs.
Industry: In industry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used in the production of specialty chemicals and materials. Its unique properties could make it valuable in the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to and modify the activity of these targets, potentially leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
Uniqueness: The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) lies in its specific combination of functional groups and molecular structure
Propriétés
Formule moléculaire |
C42H80N2O4 |
|---|---|
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
9-[2-(dimethylamino)ethyl-[9-(3,7-dimethyloct-6-enoyloxy)nonyl]amino]nonyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C42H80N2O4/c1-37(2)25-23-27-39(5)35-41(45)47-33-21-17-13-9-11-15-19-29-44(32-31-43(7)8)30-20-16-12-10-14-18-22-34-48-42(46)36-40(6)28-24-26-38(3)4/h25-26,39-40H,9-24,27-36H2,1-8H3 |
Clé InChI |
INGPCQBDIYNZSP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)CC(C)CCC=C(C)C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
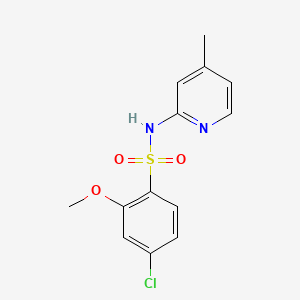
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

